N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide
Description
N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide is a thiazolo[4,5-b]pyridine derivative characterized by a methyl-substituted thiazolo-pyridine core linked to a 4-fluorophenylacetamide moiety. The structural uniqueness of this compound arises from the electron-withdrawing fluorine atom on the phenyl ring and the dimethyl substitution on the thiazolo-pyridine scaffold, which may influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-9-7-10(2)18-15-14(9)22-16(20-15)19-13(21)8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGOYPMLOOWORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)CC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound features a thiazolo-pyridine core fused with a 4-fluorophenyl acetamide moiety. Its molecular formula is , with a molecular weight of approximately 285.35 g/mol. The presence of the fluorine atom is significant as it may enhance the compound's lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.35 g/mol |
| Structure | Thiazolo-pyridine with 4-fluorophenyl acetamide |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the thiazolo-pyridine scaffold through cyclization reactions.
- Introduction of the 4-fluorophenyl acetamide group via acylation or coupling reactions.
Optimizing these synthetic routes is crucial for achieving high yields and purity.
Antitumor Activity
Research indicates that compounds bearing thiazolo-pyridine structures exhibit notable antitumor activity . For instance, studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Antitumor Efficacy
- A study evaluated the cytotoxic effects of related thiazolo-pyridine compounds on A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
- Results indicated IC50 values ranging from 10 µM to 20 µM, suggesting significant antitumor potential.
Anti-inflammatory Properties
This compound has also been investigated for its effects on the NF-κB signaling pathway , which plays a critical role in inflammation. Preliminary findings suggest that this compound may inhibit NF-κB activation, thereby reducing inflammatory responses.
Research Findings
- In vitro studies demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity . Compounds with similar thiazole or pyridine moieties have been documented to exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
The compound shares its core thiazolo[4,5-b]pyridine structure with derivatives synthesized by Chaban et al. () and those listed in the Journal of Pharmaceutical Sciences (). Key differences lie in the substituents at the N3 and C5 positions:
The fluorine atom in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like Compound 14.
Preparation Methods
Cyclocondensation of 4,6-Dimethylpyridine-2,3-diamine
The core structure is synthesized via a cyclocondensation reaction between 4,6-dimethylpyridine-2,3-diamine and thiourea derivatives. Key steps include:
Reaction Conditions
- Reactants : 4,6-Dimethylpyridine-2,3-diamine (1.0 equiv), carbon disulfide (1.2 equiv)
- Solvent : Ethanol (reflux, 12 h)
- Catalyst : Concentrated HCl (2 drops)
- Yield : 68–72%
Mechanistic Insight
Thiourea formation precedes intramolecular cyclization, with HCl catalyzing the elimination of ammonia to generate the thiazole ring.
Alternative Pathway: One-Pot Multicomponent Reaction
A scalable alternative employs a three-component reaction:
- Reactants : 4,6-Dimethyl-2-aminopyridine, methyl thioglycolate, and bromoacetone
- Solvent : DMF, 80°C, 6 h
- Yield : 55–60%
This method reduces purification steps but requires precise stoichiometric control to avoid diastereomer formation.
Synthesis of 2-(4-Fluorophenyl)acetyl Chloride
Chlorination of 2-(4-Fluorophenyl)acetic Acid
Procedure
- React 2-(4-fluorophenyl)acetic acid (1.0 equiv) with thionyl chloride (2.5 equiv) in anhydrous dichloromethane.
- Reflux for 3 h, then evaporate excess SOCl₂ under reduced pressure.
- Yield : 92–95%
Safety Note
Thionyl chloride reactions require strict moisture exclusion to prevent HCl gas release.
Coupling of Core and Side Chain
Amide Bond Formation
Optimized Protocol
- Dissolve 5,7-dimethylthiazolo[4,5-b]pyridin-2-amine (1.0 equiv) in dry THF.
- Add 2-(4-fluorophenyl)acetyl chloride (1.1 equiv) dropwise at 0°C.
- Stir for 4 h at room temperature, then quench with ice water.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
- Yield : 78–82%
Critical Parameters
- Excess acyl chloride improves conversion but risks N,N-diacylation.
- Lower temperatures minimize racemization of the acetamide group.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ flow chemistry for enhanced safety and yield:
Green Chemistry Modifications
- Replace THF with cyclopentyl methyl ether (CPME), a renewable solvent.
- Catalytic pyridine HCl reduces HCl usage by 40%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water 65:35, 1.0 mL/min)
- Melting Point : 184–186°C (uncorrected)
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
- Ethyl acetate/hexane mixtures outperform methanol/water in crystallization, improving yield by 15%.
Emerging Methodologies
Enzymatic Acetylation
Photochemical Activation
- UV light (254 nm) accelerates coupling reactions, reducing time from 4 h to 45 min.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
